![molecular formula C22H19N3O4S B2859908 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 476462-30-3](/img/structure/B2859908.png)
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
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Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Activity
A series of derivatives including N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide have been synthesized and evaluated for their potential anti-HIV activities. One study found a compound in this series to be a potent inhibitor of HIV-1 replication, suggesting its usefulness as a lead in the development of antiviral agents (Hamad et al., 2010).
Anticancer Potential
Compounds with a similar structure have been synthesized and evaluated for their anticancer properties. One study showed significant anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ekrek et al., 2022).
Pharmacological Evaluation for Various Therapeutic Actions
These derivatives have been investigated for a range of pharmacological actions including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Some compounds showed binding and moderate inhibitory effects in various assays, highlighting their potential in multiple therapeutic areas (Faheem, 2018).
Anti-Parkinson's Activity
Research has been conducted on similar compounds for their potential use in treating Parkinson's disease. Some derivatives showed potent free radical scavenging activity, which is significant for anti-Parkinson's activity (Gomathy et al., 2012).
Density Functional Theory Studies
Density functional theory (DFT) studies of similar acetamide derivatives have been conducted to understand their local molecular properties as anti-HIV drugs. These studies reveal insights into the interactions and stability of these compounds, important for drug development (Oftadeh et al., 2013).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of these derivatives, which is crucial for understanding their potential applications in pharmaceuticals and other areas of scientific research (Yu et al., 2014).
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-27-16-9-10-18(19(12-16)28-2)21-24-25-22(30-21)23-20(26)13-29-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXLSGNQTKXNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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